2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-2-22-16-6-4-3-5-13(16)17(19)18-12-7-8-14-15(11-12)21-10-9-20-14/h3-6,12,14-15H,2,7-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPNRHFSKVATPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2CCC3C(C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using an appropriate thiol reagent.
Formation of the Octahydro-1,4-benzodioxin Moiety: This moiety can be synthesized through a cyclization reaction involving diols and appropriate protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce primary or secondary amines.
Scientific Research Applications
Therapeutic Applications
1. Anti-Diabetic Potential
Recent studies have investigated the anti-diabetic properties of compounds related to 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide. Research indicates that these compounds can inhibit α-glucosidase activity, which is crucial for managing blood glucose levels in diabetic patients. In vitro assays have shown promising results, suggesting potential use in diabetes management .
2. Modulation of Metabolic Disorders
The compound has been linked to the modulation of 11β-hydroxysteroid dehydrogenase type 1 (11BHSD1), an enzyme involved in the regulation of cortisol levels. This modulation is beneficial for treating metabolic syndrome and associated conditions such as obesity and hypertension. The therapeutic implications include improved insulin sensitivity and lipid profiles .
3. Antioxidant Activity
Research indicates that compounds with similar structures possess antioxidant properties, which can protect cells from oxidative stress. This activity is significant in preventing chronic diseases linked to oxidative damage, including cardiovascular diseases and certain cancers .
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that include the formation of the benzodioxin structure followed by the introduction of the ethylsulfanyl group. Variations in synthesis have led to numerous derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The ethylsulfanyl and octahydro-1,4-benzodioxin moieties may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Ring Saturation : The target compound’s octahydro-benzodioxin ring enhances rigidity and lipophilicity compared to dihydro-benzodioxin analogs (e.g., NDD-713, Trazpirobenum), which may influence membrane permeability and metabolic stability .
- Substituent Chemistry : The ethylsulfanyl group provides moderate lipophilicity (logP ~3.5 estimated), contrasting with polar sulfonamido (e.g., 377760-55-9, logP ~2.8) or cyclopropylmethoxy groups (NDD-713, logP ~4.2) .
Pharmacological and Functional Comparisons
- NDD-713 and NDD-825: These β₁-adrenoceptor antagonists feature hydroxypropylaminoethoxy chains and cyclopropylmethoxy groups, which enhance receptor binding affinity. The target compound’s ethylsulfanyl group may reduce polar interactions critical for β₁-adrenoceptor activity, implying divergent therapeutic targets .
- Trazpirobenum: As a glucocorticoid receptor (GR) binder, its indazolyl and difluoropropanoylamino substituents enable high-affinity GR interactions. The target compound lacks such electron-deficient motifs, suggesting distinct receptor selectivity .
Biological Activity
The compound 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an ethylsulfanyl group and a benzamide moiety linked to an octahydro-1,4-benzodioxin ring. This structural configuration is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antitumor Activity : Compounds containing benzamide derivatives have shown promise in inhibiting tumor cell proliferation.
- Antimicrobial Properties : Certain derivatives demonstrate effectiveness against various bacterial strains.
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
- DNA Interaction : Similar compounds have been shown to bind to DNA, affecting replication and transcription processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. Below are summarized findings from relevant research:
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound A | Antitumor | A549 (Lung Cancer) | 6.26 | |
| Compound B | Antimicrobial | E. coli | 20.58 | |
| Compound C | Antifungal | Botrytis cinerea | 84.4 |
Detailed Research Findings
- Antitumor Activity : A study evaluating a series of benzamide derivatives found that certain compounds exhibited significant cytotoxic effects against lung cancer cell lines (A549, HCC827). For instance, one derivative showed an IC50 value of 6.26 μM against A549 cells, indicating potent antitumor potential .
- Antimicrobial Efficacy : Another investigation into related compounds revealed promising antimicrobial activity against E. coli, with an IC50 value of 20.58 mg/L, classifying it as a low-toxicity compound while maintaining efficacy .
- Fungal Inhibition : Research on antifungal properties indicated that certain benzamide derivatives were effective against Botrytis cinerea, demonstrating better performance than standard treatments at higher concentrations .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide?
The synthesis typically involves coupling reactions between substituted benzodioxin amines and activated benzamide derivatives. For example, dynamic pH control (pH ~10) using aqueous Na₂CO₃ facilitates the reaction of benzodioxin-6-amine with sulfonyl chlorides or thioether-containing reagents. Subsequent alkylation or arylation steps may introduce the ethylsulfanyl group via lithium hydride (LiH)-catalyzed substitutions in polar aprotic solvents like DMF .
Q. How is the structural integrity of this compound verified post-synthesis?
Characterization relies on spectral techniques:
- IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- ¹H NMR confirms substituent positions (e.g., benzodioxin proton signals at δ 4.2–4.4 ppm for dioxane methylene groups).
- Electrospray Ionization Mass Spectrometry (EIMS) validates molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties critical for experimental design?
- Solubility : Low aqueous solubility necessitates DMSO or DMF as solvents for in vitro assays.
- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires storage in anhydrous environments.
- Melting Point : Ranges between 128–168°C, consistent with similar benzodioxin derivatives .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
Molecular docking studies (e.g., using AutoDock Vina) predict interactions with targets like lipoxygenase or β-adrenoceptors. Density Functional Theory (DFT) calculations assess electronic properties of the ethylsulfanyl group, which may enhance binding affinity via hydrophobic interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response curves clarify potency variations (e.g., IC₅₀ discrepancies in enzyme inhibition assays).
- Metabolic stability assays (e.g., liver microsomes) identify degradation products that may confound results.
- Structural analogs (e.g., replacing ethylsulfanyl with methylsulfonyl) isolate pharmacophore contributions .
Q. How is crystallographic data utilized to refine the compound’s 3D structure?
Single-crystal X-ray diffraction (employing SHELX programs) resolves stereochemistry of the octahydro-benzodioxin ring. Key parameters include torsion angles (C6-C7-O1-O2) and hydrogen-bonding networks between amide groups and solvent molecules .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Cardiovascular studies : Hypertensive rat models assess β₁-adrenoceptor antagonism (e.g., blood pressure modulation).
- Anti-inflammatory assays : Carrageenan-induced edema models test COX-2 or lipoxygenase inhibition .
Methodological Considerations
Q. How are impurities quantified during synthesis?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects by-products like unreacted benzodioxin-6-amine. Limits of quantification (LOQ) <0.1% ensure compliance with ICH guidelines .
Q. What analytical challenges arise in stability studies?
- Degradation pathways : Oxidative cleavage of the ethylsulfanyl group under light exposure requires dark storage.
- Mass balance issues : LC-MS/MS tracks degradation products, ensuring >95% recovery in accelerated stability tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
